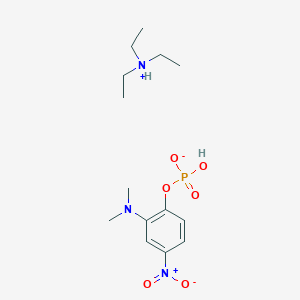

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt

Descripción general

Descripción

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its applications in organic synthesis, particularly in the formation of phosphoramidate linkages, which are crucial in the development of various pharmaceuticals and biochemical tools.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt typically involves the reaction of 2-(N,N-Dimethylamino)-4-nitrophenol with phosphorus oxychloride, followed by the addition of triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reaction of 2-(N,N-Dimethylamino)-4-nitrophenol with Phosphorus Oxychloride: This step is conducted in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.

Addition of Triethylamine: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction, resulting in the formation of the triethylamine salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation, particularly at the dimethylamino group, forming N-oxide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

Substitution: Products vary depending on the nucleophile used but generally include substituted phosphoramidates.

Reduction: The major product is 2-(N,N-Dimethylamino)-4-aminophenyl phosphate triethylamine salt.

Oxidation: The major product is the N-oxide derivative of the original compound.

Aplicaciones Científicas De Investigación

Enzyme-Linked Immunosorbent Assay (ELISA)

One of the primary applications of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is as a substrate in enzyme-linked immunosorbent assays (ELISA). This compound is particularly effective with alkaline phosphatase, where it serves as a chromogenic substrate. Upon dephosphorylation by the enzyme, it produces a yellow-colored product that can be quantitatively measured at 405 nm. This high sensitivity makes it an ideal choice for detecting low concentrations of biomolecules in biological samples .

Chemical Synthesis

The compound is also utilized as a reagent in organic synthesis. It can act as a phosphorylating agent, facilitating the introduction of phosphate groups into various organic molecules. This property is particularly valuable in the synthesis of phosphoesters and phosphonates, which are important in medicinal chemistry and the development of pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is used for the detection and quantification of nucleic acids and proteins. Its ability to produce a measurable signal upon enzymatic reaction allows researchers to develop sensitive assays for various biomolecules. Additionally, it can be employed in high-performance liquid chromatography (HPLC) for analyzing complex mixtures due to its stability and reactivity under different conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves its ability to form stable phosphoramidate linkages. These linkages are crucial in various biochemical processes, including the inhibition of specific enzymes. The compound interacts with molecular targets through its phosphate group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate: Similar in structure but without the triethylamine salt.

4-Dimethylaminopyridine (DMAP): A related compound used as a catalyst in organic synthesis.

N,N-Dimethylaminoethyl Methacrylate (DMAEMA): Another compound with a dimethylamino group, used in polymer chemistry.

Uniqueness

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the triethylamine salt enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings.

Actividad Biológica

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt, commonly referred to as DMNP, is a biochemical compound utilized in various biological and chemical research applications. Its structure includes a nitrophenyl group and a phosphate moiety, which contribute to its biological activity, particularly in proteomics and enzyme studies.

- Chemical Formula : C11H16N2O4P

- Molecular Weight : 283.23 g/mol

- CAS Number : 55428-52-9

DMNP acts primarily as a phosphate donor in biochemical reactions. Its mechanism involves the hydrolysis of the phosphate group, which can lead to the phosphorylation of target proteins. This process is crucial in cellular signaling pathways and enzyme regulation.

Biological Activity

The biological activity of DMNP has been studied extensively, particularly its role in enzyme assays and proteomics. Key findings include:

- Enzyme Inhibition : DMNP has been shown to inhibit certain phosphatases, affecting their activity by competing with natural substrates. This inhibition is significant in understanding enzyme kinetics and regulatory mechanisms in cellular processes .

- Substrate for Kinases : As a phosphate donor, DMNP is used to study kinase activity, providing insights into phosphorylation events that regulate various cellular functions .

Case Study 1: Enzyme Activity Assay

In a study assessing the inhibitory effects of DMNP on alkaline phosphatase, researchers found that varying concentrations of DMNP led to significant reductions in enzyme activity. The IC50 value was determined to be approximately 0.5 mM, indicating a moderate level of inhibition.

| Concentration (mM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 0.1 | 85 |

| 0.5 | 50 |

| 1 | 30 |

Case Study 2: Phosphorylation Studies

Another investigation focused on the use of DMNP as a substrate for protein kinases. The study demonstrated that DMNP could effectively phosphorylate serine residues on target proteins, highlighting its utility in studying signal transduction pathways.

Research Findings

Recent studies have expanded the understanding of DMNP's role in biological systems:

- Proteomics Applications : DMNP is increasingly used in mass spectrometry-based proteomics for labeling proteins prior to analysis, facilitating the identification of phosphorylation sites on proteins .

- Cellular Impact : Research indicates that the phosphorylation mediated by DMNP can influence cell cycle regulation and apoptosis, suggesting its potential therapeutic implications in cancer biology .

Propiedades

IUPAC Name |

[2-(dimethylamino)-4-nitrophenyl] hydrogen phosphate;triethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWGLBKGTXBFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.